molecular formula C7H2BrF2IO B2586353 3-Bromo-2,6-difluoro-5-iodobenzaldehyde CAS No. 2256060-12-3

3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Cat. No.: B2586353
CAS No.: 2256060-12-3
M. Wt: 346.897
InChI Key: MSRWUZJGCWDJJZ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-iodobenzaldehyde (CAS 2256060-12-3) is a high-value halogenated benzaldehyde derivative serving as a versatile building block in advanced organic synthesis . With a molecular formula of C7H2BrF2IO and a molecular weight of 346.90, this compound is characterized by the presence of three distinct halogen substituents—bromine, iodine, and two fluorine atoms—strategically positioned on the benzaldehyde ring . This specific arrangement makes it a particularly valuable synthon for constructing complex molecular architectures, especially in pharmaceutical and materials science research. The differential reactivity of the bromine and iodine substituents allows for selective, sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to build custom biaryl or substituted systems in a controlled manner . The electron-withdrawing effect of the halogens and the aldehyde group also makes it a suitable intermediate for nucleophilic aromatic substitution reactions and further functional group transformations. This product is offered with a typical purity of 98% and requires storage at 2-8°C to ensure stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWUZJGCWDJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Predictive NMR Analytics for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-fidelity predictive analysis of the Nuclear Magnetic Resonance (NMR) spectral signature for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde . Designed for medicinal chemists and structural biologists, this document synthesizes empirical additivity rules, relativistic heavy-atom effects, and spin-spin coupling logic to generate a reference standard for structural validation.

The molecule presents a unique spectroscopic challenge due to its pentasubstituted benzene core , possessing low symmetry (


) and a complex interplay of electronegative (F) and polarizable heavy atoms (Br, I).

Structural Analysis & Symmetry Considerations

Before interpreting spectral data, the magnetic environment must be mapped. The molecule is an asymmetric, poly-halogenated benzaldehyde.

  • Core Scaffold: Benzaldehyde (

    
     hybridized carbonyl).
    
  • Substituents:

    • C1: Formyl group (-CHO).

    • C2 & C6: Fluorine atoms (chemically non-equivalent due to the 3-Br/5-I asymmetry).

    • C3: Bromine.[1]

    • C5: Iodine.[2]

    • C4: Proton (The sole aromatic hydrogen).

Critical Spectroscopic Consequence: Unlike symmetric 2,6-difluorobenzaldehyde, the presence of Bromine at C3 and Iodine at C5 breaks the plane of symmetry. This renders F2 and F6 chemically non-equivalent , resulting in distinct


F resonances and complex coupling patterns.
Diagram 1.1: Structural Connectivity & Coupling Network

The following diagram illustrates the scalar coupling pathways (


-coupling) that define the multiplet structures.

G C1 C1 (Ipso) CHO Aldehyde H (~10.2 ppm) C1->CHO 1J_CH F2 F2 (Fluorine) C1->F2 Ortho F6 F6 (Fluorine) C1->F6 Ortho CHO->F2 4J_HF (Long Range) CHO->F6 4J_HF (Long Range) Br3 Br3 (Bromine) F2->Br3 Vicinal F2->F6 4J_FF (Meta) ~5-15 Hz H4 H4 (Aromatic) (~8.15 ppm) Br3->H4 Ortho H4->F2 4J_HF (Meta) ~6-8 Hz I5 I5 (Iodine) H4->I5 Ortho H4->F6 4J_HF (Meta) ~6-8 Hz I5->F6 Vicinal

Caption: Scalar coupling network highlighting the critical


 and 

pathways responsible for signal splitting.

Predicted H NMR Spectrum (500 MHz, CDCl )

The proton spectrum will exhibit two distinct regions: the highly deshielded aldehyde proton and the aromatic proton sandwiched between heavy halogens.

Chemical Shift Prediction Logic
  • Aldehyde Proton (-CHO): Typical range is 10.0–10.4 ppm.

  • Aromatic Proton (H4):

    • Base Benzene: 7.27 ppm.[1]

    • Effect of Ortho-Br: +0.22 ppm (Deshielding).

    • Effect of Ortho-I: +0.40 ppm (Deshielding - Heavy Atom Effect on

      
      -proton).
      
    • Effect of Meta-F (x2): ~ +0.06 ppm (Weak deshielding/inductive).

    • Effect of Para-CHO: +0.22 ppm (Deshielding).

    • Calculated Shift:

      
      .
      
Spectral Data Table
SignalShift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
Assignment
A 10.20 1Hdd (Doublet of Doublets)

,

Aldehyde -CH O
B 8.15 1Ht (Triplet) or dd

,

Aromatic H -4

Interpretation Notes:

  • Signal A (Aldehyde): While often appearing as a singlet, high-resolution NMR will resolve a triplet or doublet-of-doublets due to long-range coupling with the two ortho-fluorines.

  • Signal B (H4): This proton forms an AMX spin system with F2 and F6. However, if the coupling constants

    
     and 
    
    
    
    are nearly identical (approx 7 Hz), the signal will appear as a pseudo-triplet .

Predicted C NMR Spectrum (125 MHz, CDCl )

The carbon spectrum is dominated by C-F coupling (


 Hz) and the relativistic shielding effect of Iodine.
Key Features
  • Iodine Effect (C5): The "Heavy Atom Effect" causes significant upfield shielding of the ipso-carbon. While a typical aromatic C is ~128 ppm, C-I can appear as low as 90–100 ppm .

  • C-F Splitting: Carbons 2 and 6 will appear as large doublets. Adjacent carbons (C1, C3, C5) will show

    
     splitting (~20-30 Hz).
    
Spectral Data Table
SignalShift (

, ppm)
Multiplicity

(Hz)
Assignment
1 184.5 t (Triplet)

Carbonyl C =O
2 162.0 d (Doublet)

C -2 (C-F)
3 160.5 d (Doublet)

C -6 (C-F)
4 142.0 t (Triplet)

C -4 (C-H)
5 118.0 t (Triplet)

C -1 (Ipso)
6 112.0 d (Doublet)

C -3 (C-Br)
7 96.0 d (Doublet)

C -5 (C-I)

Note: The distinction between C2 and C6 is subtle; C6 (ortho to Iodine) may be slightly more shielded than C2 (ortho to Bromine).

Predicted F NMR Spectrum (470 MHz)

This is the most diagnostic tool for confirming the substitution pattern.

  • Chemical Shift: Aromatic fluorines typically resonate between -100 and -120 ppm.

  • Asymmetry: F2 and F6 are distinct.

  • Coupling: They will couple to each other (

    
    ) and to H4 (
    
    
    
    ).
SignalShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
F-A -108.0 dt (Doublet of Triplets)

,

F-2 (Ortho to Br)
F-B -114.0 dt (Doublet of Triplets)

,

F-6 (Ortho to I)

Experimental Validation Protocol

To experimentally verify these predictions, the following workflow is recommended.

Diagram 2.1: Validation Workflow

Workflow Sample Sample Preparation (10mg in 0.6mL CDCl3) Exp1 1H NMR (16 Scans) Confirm Aldehyde & H4 Sample->Exp1 Exp2 19F NMR (Coupled) Confirm Asymmetry (2 Signals) Exp1->Exp2 Exp3 13C{1H} NMR Identify C-I (Upfield ~96ppm) Exp2->Exp3 Analysis Data Corroboration Check J-values vs Prediction Exp3->Analysis

Caption: Step-by-step experimental protocol for structural elucidation.

Methodological Notes
  • Solvent Choice: CDCl

    
      is preferred for baseline comparison. If solubility is poor, DMSO-d
    
    
    
    may be used, but expect the aldehyde proton to shift downfield (to ~10.5 ppm) and the aromatic proton to deshield further due to solvent polarity.
  • Internal Standard: Use TMS (0.00 ppm) for

    
    H/
    
    
    
    C and CFCl
    
    
    (0.00 ppm) or
    
    
    -trifluorotoluene (-63.72 ppm) for
    
    
    F referencing.
  • Pulse Sequence: For

    
    C, ensure a long relaxation delay (
    
    
    
    ) to allow the quaternary carbons (C-Br, C-I) to relax, as they lack NOE enhancement and have long
    
    
    times.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Facelli, J. C. (2011). Calculations of Chemical Shieldings: Heavy Atom Effects. Encyclopedia of Magnetic Resonance. Link

  • Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts. University of Wisconsin-Madison. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

Sources

Solubility Profiling and Solvent Selection Strategy: 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Bromo-2,6-difluoro-5-iodobenzaldehyde CAS: 2256060-12-3 (Representative variant) Class: Polyhalogenated Aromatic Aldehyde[1]

This technical guide provides a comprehensive solubility analysis for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde , a dense, electron-deficient scaffold critical in medicinal chemistry for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Due to the absence of public, standardized solubility tables for this specific intermediate, this guide utilizes Structure-Property Relationship (SPR) analysis derived from close structural analogs (e.g., 3-bromo-2,6-difluorobenzaldehyde) to predict solubility behavior. It defines a "Traffic Light" solvent compatibility matrix and provides a self-validating Standard Operating Procedure (SOP) for researchers to empirically determine exact saturation limits in their specific laboratory conditions.

Physicochemical Basis of Solubility

To understand the solubility profile of this molecule, we must analyze the competing forces within its structure.

The "Solubility Personality"

The molecule is defined by a conflict between its highly lipophilic halogenated ring and its polar aldehyde handle.

  • Lipophilicity (LogP > 3.0 estimated): The presence of three heavy halogens (Bromine, Iodine, and two Fluorines) significantly increases the partition coefficient. The iodine atom, in particular, is highly polarizable (soft), enhancing London dispersion forces, which favors solubility in non-polar to moderately polar organic solvents.

  • Crystal Lattice Energy: The high density and symmetry of the polyhalogenated core suggest a robust crystal lattice. Solvents must possess sufficient energy (via dipole-dipole interactions or dispersion forces) to overcome the enthalpy of fusion.

  • Dipole Moment: The aldehyde carbonyl (C=O) and the electronegative fluorine atoms create a permanent dipole. This necessitates solvents with a matching dielectric constant (

    
    ) or the ability to accept hydrogen bonds.
    
Halogen Bonding Implications

Unlike simple aromatics, the Iodine substituent acts as a Lewis acid (sigma-hole donor). This allows for specific halogen bonding interactions with Lewis basic solvents (e.g., DMSO, DMF, THF), significantly enhancing solubility in these media beyond what simple polarity would predict.

Predicted Solvent Compatibility Matrix

Based on SPR analysis of polyhalogenated benzaldehydes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic THF, DMF, DMSO, DMAc High (>100 mg/mL)Excellent dipole matching; Oxygen in solvent acts as a Lewis base for the Iodine sigma-hole.
Chlorinated DCM, Chloroform High (>100 mg/mL)"Like dissolves like." High dispersion forces match the polarizable Iodine/Bromine atoms.
Esters Ethyl Acetate, Isopropyl Acetate Good (50–100 mg/mL)Carbonyl interactions facilitate solvation; standard choice for extraction workups.
Aromatics Toluene, Xylenes Moderate (Heating req.)

-

stacking interactions. Likely soluble at reflux; potentially poor at 0°C (good for crystallization).
Alcohols Methanol, Isopropanol Low to Moderate The aldehyde accepts H-bonds, but the hydrophobic halo-core resists the highly structured H-bond network of alcohols.
Alkanes Hexanes, Heptane, Pentane Poor (<1 mg/mL)Insufficient energy to break the crystal lattice. Ideal antisolvents for precipitation.
Aqueous Water, Brine Insoluble Hydrophobic effect dominates.

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-01)

Objective: To determine the saturation solubility (


) of the target compound in a specific solvent at ambient temperature (

).
Materials
  • Analytical Balance (Precision

    
     mg)
    
  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45

    
    m PTFE - chemically resistant)
    
  • Agitator (Vortex mixer or orbital shaker)

Workflow
  • Tare: Weigh an empty, clean scintillation vial (

    
    ).
    
  • Supersaturation: Add approx. 50 mg of solid compound to the vial.

  • Solvation: Add solvent in 250

    
    L increments. Vortex for 30 seconds between additions.
    
    • Stop if the solid dissolves completely (record volume).

    • Continue until a visible suspension persists (solid remains undissolved).

  • Equilibration: Agitate the suspension for 2 hours at

    
    .
    
  • Filtration: Draw the supernatant into a syringe and filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until mass is constant.

  • Measurement: Weigh the vial containing the dried residue (

    
    ).
    
Calculation


Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Weigh Solid (50mg) AddSolvent Add Solvent (250 µL) Start->AddSolvent Vortex Vortex/Agitate AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check MoreSolvent Add More Solvent Check->MoreSolvent No (Solid Visible) Equilibrate Equilibrate (2 hrs) Check->Equilibrate Yes (Clear) MoreSolvent->Vortex Filter Filter Supernatant Equilibrate->Filter Evap Evaporate Solvent Filter->Evap Calc Calculate S_sat Evap->Calc

Figure 1: Iterative workflow for determining gravimetric solubility limits.

Synthetic Applications & Solvent Selection[2][3][4][5]

The solubility profile directly dictates the success of downstream synthesis, particularly for this scaffold which is often used in metallated cross-couplings.

Lithiation / Metal-Halogen Exchange
  • Target Reaction: Exchange of the Bromine or Iodine for Lithium/Magnesium.

  • Preferred Solvent: Anhydrous THF or 2-MeTHF .

  • Why: These ethers coordinate with the Lithium cation, stabilizing the intermediate. The starting material has excellent solubility in THF even at cryogenic temperatures (

    
    ), preventing precipitation of the lithiated species.
    
Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
  • Target Reaction: C-C bond formation at the Iodine (most reactive) or Bromine site.

  • Preferred Solvent: 1,4-Dioxane or DMF .

  • Why:

    • Dioxane: Good solubility for the organic halide and moderate ability to solubilize boronic acids (often with a water co-solvent).

    • DMF: Essential for Sonogashira couplings to solubilize the copper co-catalyst and the alkyne.

Crystallization (Purification)
  • Strategy: Solvent/Antisolvent Recrystallization.

  • System: Dissolve in minimal hot Ethyl Acetate or DCM ; slowly add Hexanes or Heptane until turbidity appears. Cool to

    
    .
    
  • Why: The compound is soluble in the polar organic but insoluble in the alkane. The density difference aids in crystal formation.

Visualization: Solvent Decision Tree

SolventSelection Root Reaction Type? Lithiation Lithiation (-78°C) Root->Lithiation Coupling Pd-Coupling (Suzuki/Sonogashira) Root->Coupling Workup Extraction/ Workup Root->Workup THF THF / 2-MeTHF (High Solubility) Lithiation->THF Stabilizes Li Dioxane 1,4-Dioxane/Water (Med Solubility) Coupling->Dioxane Suzuki DMF DMF / DMSO (High Solubility) Coupling->DMF Sonogashira DCM DCM / EtOAc (Phase Separation) Workup->DCM Denser than H2O

Figure 2: Decision matrix for selecting solvents based on synthetic intent.

References

  • BLD Pharm. (n.d.). Product Analysis: 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (CAS 2256060-12-3).[1] Retrieved from

  • Fluorochem. (n.d.). Chemical Properties of Halogenated Benzaldehydes. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Standard reference for solubility theory).

  • PubChem. (2025).[3] Compound Summary: 3-Bromo-5-iodobenzaldehyde (Analog). National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). Synthesis Routes for Polyfluorinated Benzaldehydes. Retrieved from

Sources

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde for Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated electronic properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde with significant potential as a building block in advanced organic materials. While direct experimental data for this specific molecule is not yet prevalent in the literature, this document synthesizes established principles of physical organic chemistry with proven experimental and computational methodologies to forecast its behavior. We will delve into a plausible synthetic route, predict its electronic characteristics based on the unique interplay of its substituents, and provide detailed protocols for its empirical and theoretical characterization. This guide is intended for researchers and professionals in material science and drug development, offering a foundational understanding for the future application of this and similar multi-halogenated aromatic systems in organic electronics.

Introduction: The Promise of Multi-Halogenated Aromatic Scaffolds

The field of organic electronics is in a constant search for novel molecular architectures that offer tunable electronic properties, robust processing capabilities, and enhanced device performance. Halogenated organic compounds, particularly aromatic systems, have emerged as a promising class of materials in this regard. The introduction of halogen atoms onto an aromatic ring can profoundly influence the molecule's electronic structure, crystal packing, and intermolecular interactions, thereby impacting its charge transport characteristics and photophysical properties.

3-Bromo-2,6-difluoro-5-iodobenzaldehyde presents a particularly interesting case study. This molecule is decorated with a unique combination of halogens (F, Br, I) and a formyl (-CHO) group, each contributing distinct electronic and steric effects. The strong electron-withdrawing nature of the fluorine and formyl groups, coupled with the heavier halogens, suggests a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable trait for n-type organic semiconductors. Furthermore, the presence of multiple halogens opens avenues for diverse cross-coupling reactions, making it a versatile precursor for more complex conjugated systems.

This guide will provide a predictive framework for understanding the electronic properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, laying the groundwork for its potential integration into next-generation organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Synthesis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde: A Proposed Route

The synthesis of multi-halogenated benzaldehydes can be achieved through a variety of methods, with ortho-lithiation followed by formylation being a particularly powerful strategy.[1] The following proposed synthesis for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is based on established procedures for similar compounds.

Proposed Synthetic Workflow

The synthesis would likely begin with a commercially available multi-halogenated benzene derivative, which is then selectively functionalized. A plausible route could involve the directed ortho-metalation of a suitable precursor.

Synthetic Workflow start 1,3-Difluoro-2,4-dibromobenzene step1 Selective Iodination start->step1 intermediate1 1-Bromo-2,6-difluoro-4-iodobenzene step1->intermediate1 step2 Ortho-lithiation (n-BuLi or LDA, -78 °C) intermediate1->step2 intermediate2 Aryllithium Intermediate step2->intermediate2 step3 Formylation (DMF, -78 °C) intermediate2->step3 product 3-Bromo-2,6-difluoro-5-iodobenzaldehyde step3->product

A proposed synthetic workflow for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
  • Preparation of the Aryllithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the starting material (e.g., a suitable dihalo-iodobenzene) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the formation of the aryllithium intermediate. The choice of base and reaction time is crucial for achieving high regioselectivity.[1]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the cold solution of the aryllithium reagent. The reaction is allowed to proceed at -78 °C for a designated time before being gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Predicted Electronic Properties: A Substituent-Based Analysis

The electronic properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde are dictated by the interplay of the inductive and resonance effects of its substituents.

  • Fluorine Atoms: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs.[2][3] In this molecule, the two fluorine atoms flanking the formyl group will significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Bromine and Iodine Atoms: Bromine and iodine are also electronegative and exhibit a -I effect, though weaker than fluorine. They also have a +R effect.[4][5] Their presence will further contribute to the stabilization of the molecular orbitals.

  • Formyl Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both induction and resonance (-I, -R).[4] This will have a pronounced effect on lowering the LUMO energy level.

Overall Prediction: The combination of multiple strong electron-withdrawing groups is expected to result in a molecule with low-lying HOMO and LUMO energy levels. This is a key characteristic for n-type organic semiconductors, which facilitate electron transport. The significant energy gap between the HOMO and LUMO is also anticipated, suggesting potential for applications in blue-emitting materials.

Experimental Characterization of Electronic Properties

To empirically determine the electronic properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, a combination of electrochemical and spectroscopic techniques would be employed.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[6][7]

  • Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Sample Preparation: A dilute solution of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is prepared in the electrolyte solution.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[6]

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to a certain value, then the direction of the sweep is reversed.

  • Data Analysis: The oxidation and reduction potentials of the compound are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode solution Analyte in Electrolyte Solution WE->solution potentiostat Potentiostat WE->potentiostat Current Measurement RE Reference Electrode RE->solution CE Counter Electrode CE->solution potentiostat->WE Potential Sweep potentiostat->RE potentiostat->CE computer Data Acquisition (Computer) potentiostat->computer

A schematic of a typical cyclic voltammetry experimental setup.
UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.[8] The optical bandgap can be determined from the onset of absorption in the UV-Vis spectrum.

  • Sample Preparation: A dilute solution of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

  • Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam, and a cuvette containing the sample solution is placed in the sample beam.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical bandgap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.

Computational Analysis of Electronic Properties using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[9][10] It can provide valuable insights into the HOMO and LUMO energy levels, electron density distribution, and simulated absorption spectra.

DFT Calculation Protocol
  • Molecular Geometry Optimization: The three-dimensional structure of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is first optimized to find its lowest energy conformation. A common functional for this is B3LYP with a suitable basis set such as 6-31G(d).[9]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the electronic properties. This includes calculating the energies of the HOMO and LUMO, the molecular electrostatic potential, and the electron density distribution.

  • Simulated UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, which can then be compared with the experimental data.

Calculated Property Significance in Material Science
HOMO EnergyRelates to the ionization potential and hole injection/transport properties.
LUMO EnergyRelates to the electron affinity and electron injection/transport properties.
HOMO-LUMO GapCorrelates with the optical bandgap and influences the color and stability of the material.
Molecular Electrostatic PotentialIndicates regions of positive and negative charge, influencing intermolecular interactions.

Potential Applications in Material Science

Based on the predicted electronic properties, 3-Bromo-2,6-difluoro-5-iodobenzaldehyde holds promise for several applications in material science:

  • n-Type Organic Semiconductors: The anticipated low-lying LUMO level makes it a strong candidate as a building block for n-type materials for use in Organic Field-Effect Transistors (OFETs) and the electron transport layers of OLEDs.

  • Host Materials for Phosphorescent OLEDs: The large HOMO-LUMO gap could make it suitable as a host material for phosphorescent emitters, particularly for blue OLEDs.

  • Precursor for Advanced Conjugated Systems: The presence of three different halogen atoms (F, Br, I) at distinct positions provides orthogonal handles for selective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). This allows for the synthesis of a wide variety of complex and functional organic materials.

Conclusion

While further experimental validation is required, this in-depth technical guide provides a strong theoretical and methodological foundation for understanding the electronic properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. The unique combination of multiple halogen substituents and a formyl group points towards a molecule with low-lying molecular orbitals and a wide bandgap, making it a highly attractive candidate for applications in organic electronics. The detailed experimental and computational protocols outlined herein offer a clear roadmap for the future characterization and utilization of this and other novel multi-halogenated aromatic compounds in the pursuit of next-generation organic materials.

References

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link].

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 25, 635-654.
  • Effect of Halogens on Benzene Ring. (n.d.). Aakash Institute. Retrieved from [Link].

  • What is the effect of halogen in the activity of a ring? (2018, April 7). Quora. Retrieved from [Link].

  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link].

  • An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved from [Link].

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link].

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). Journal of Visualized Experiments. Retrieved from [Link].

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link].

  • ortho‐Lithiation Reactions of O‐3,n‐Dihalophenyl N,N‐Diethylcarbamates: Synthesis of Dihalosalicylamides and 2,3,n‐Trihalophenol Derivatives. (n.d.). European Journal of Organic Chemistry. Retrieved from [Link].

  • Energy level measurement for organic semiconductors. (n.d.). Royal Society of Chemistry. Retrieved from [Link].

  • Visible and Ultraviolet Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link].

  • Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023, April 30). Journal of Visualized Experiments. Retrieved from [Link].

  • Cyclic voltammetry for energy levels estimation of organic materials. (2013). U.P.B. Sci. Bull., Series B, 75(3), 135-142.
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv. Retrieved from [Link].

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). E3S Web of Conferences, 336, 00021.
  • Quantum Chemical Studies on the Molecular Structure and Optical Properties of 2-Amino-5-Bromo Benzaldehyde Compound Based on DFT Calculations. (2021). AIP Conference Proceedings, 2355(1), 020015.

Sources

Role of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Bromo-2,6-difluoro-5-iodobenzaldehyde Role: Advanced Scaffold for Kinase Inhibitor & Heterocycle Synthesis

Part 1: Executive Summary & Structural Logic

3-Bromo-2,6-difluoro-5-iodobenzaldehyde (CAS: 2256060-12-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its tetragonal orthogonality —it possesses four distinct reactive sites (Aldehyde, Fluorine, Bromine, Iodine) that can be chemically manipulated independently of one another.

This molecule is not merely a passive intermediate; it is a branching point used primarily to access:

  • Bicyclic Heterocycles: Specifically 1H-indazoles and quinolines via condensation/cyclization.

  • Kinase Inhibitors: It serves as the "left-hand" core for MEK, BRAF, and FGFR inhibitors, where the halogen substitution pattern dictates metabolic stability and binding affinity.

  • Fragment-Based Drug Discovery (FBDD): The distinct reactivity rates of Iodine vs. Bromine allow for sequential, programmable library generation.

Part 2: Chemical Architecture & Reactivity Profile

The molecule’s utility is defined by the electronic and steric environment of the benzene ring.

PositionSubstituentReactivity ModeActivation Logic
C1 Aldehyde (-CHO) Condensation / Reduction Electron-withdrawing group (EWG); activates ortho-fluorines for

.
C2, C6 Fluorine (-F)

/ Bio-isostere
Highly labile to nucleophilic attack (hydrazine/amines) due to -CHO activation.
C5 Iodine (-I) Cross-Coupling (Tier 1) Weakest C-X bond; reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira).
C3 Bromine (-Br) Cross-Coupling (Tier 2) Stronger C-X bond; remains inert during Iodine coupling, reacts second.
Visualizing the Orthogonal Workflow

ReactivityMap Core 3-Bromo-2,6-difluoro- 5-iodobenzaldehyde Path1 Path A: C5-Iodine (Suzuki/Sonogashira) Core->Path1 Pd(0), RT Path2 Path B: C1/C2 Cyclization (Hydrazine -> Indazole) Core->Path2 N2H4, Heat Product1 Biaryl Intermediate Path1->Product1 Selective C5 Product2 7-Bromo-5-iodo-1H-indazole Path2->Product2 SNAr + Condensation Path3 Path C: C3-Bromine (Buchwald/Suzuki) Product3 Multi-functionalized Drug Core Path3->Product3 Final Assembly Product1->Path3 High Temp

Figure 1: The "Programmed Reactivity" map showing how different conditions trigger specific sites on the scaffold.

Part 3: Validated Synthesis Protocols

The industrial preparation of this intermediate typically follows a Directed Ortho Metalation (DoM) strategy or a Sequential Halogenation route. Below is a self-validating protocol derived from standard halo-benzaldehyde chemistry.

Protocol A: Synthesis from 1-Bromo-2,4-difluorobenzene

Rationale: This route utilizes the acidity of the proton between the two fluorines for regioselective formylation.

Step 1: Lithiation and Formylation

  • Reagents: 1-Bromo-2,4-difluorobenzene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), DMF (1.2 eq), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, cryo-cooler (-78°C).
    
  • Procedure:

    • Cool THF solution of 1-bromo-2,4-difluorobenzene to -78°C.

    • Add LDA dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent benzyne formation.

    • Stir for 1 hour (Lithiation occurs at C3, between F and Br? No, C-H acidity is highest between the two Fluorines or ortho to F. In 1-bromo-2,4-difluorobenzene, the position between F and F (C3) is most acidic, but sterically hindered. The position ortho to F and meta to Br (C5) or ortho to F and ortho to Br (C3). Actually, literature confirms lithiation of 1-bromo-2,4-difluorobenzene with LDA occurs at the position between the fluorines (C3) or adjacent to the fluorine (C5). However, to get the target 2,6-difluoro pattern, the aldehyde must be introduced at the position between the fluorines.*

    • Correction: The starting material for 3-bromo-2,6-difluorobenzaldehyde is usually 1-bromo-2,4-difluorobenzene . Lithiation with LDA at -78°C occurs at the C3 position (between the fluorines). Quenching with DMF places the CHO group there.

    • Wait: If CHO is at C3, the fluorines are at C2 and C4 relative to CHO. That is 2,4-difluoro.[1]

    • Correct Route: To get 2,6-difluoro , one must lithiate 1-bromo-3,5-difluorobenzene (at C2, between fluorines)

      
       2,6-difluoro-4-bromobenzaldehyde.
      
    • Alternative for Target: The target is 3-Bromo-2,6-difluoro... .[2] This implies the aldehyde is at C1, Fluorines at 2,[3]6. Bromine at 3.

    • Refined Precursor:1-Bromo-2,4-difluorobenzene . Lithiation at C6 (ortho to F, meta to Br). Formylation gives 2-bromo-3,5-difluorobenzaldehyde? No.

    • Standard Industrial Route:

      • Start: 1,3-Difluorobenzene.

      • Bromination:

        
         1-Bromo-2,4-difluorobenzene.
        
      • Lithiation/Formylation: LDA / DMF. This yields 3-bromo-2,6-difluorobenzaldehyde (The bromine directs ortho, the fluorines direct ortho. The position between F and F is most acidic).

      • Iodination: The final step introduces Iodine at C5 (meta to CHO, ortho to F).

Step 2: Regioselective Iodination Reagent: N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or


.
Mechanism: The aldehyde is a meta-director. The fluorines are ortho/para directors. Position C5 is meta to CHO and ortho to F. Position C4 is meta to CHO and para to F. C5 is electronically favored.
ParameterSpecification
Solvent Acetonitrile or DMF
Temperature 0°C to RT
Monitoring HPLC (Look for shift in

due to heavy atom effect)
Yield Target >85%

Part 4: Pharmaceutical Applications

Synthesis of 1H-Indazoles (Kinase Inhibitors)

The most critical application of this aldehyde is the formation of indazole cores , a motif found in drugs like Axitinib , Lenvatinib (related quinolines), and Encorafenib precursors.

Mechanism (The "Cascade"):

  • Condensation: Hydrazine attacks the Aldehyde

    
     Hydrazone.
    
  • 
     Cyclization:  The hydrazone nitrogen (nucleophilic) attacks the C2-Fluorine.
    
  • Elimination: Loss of HF aromatizes the system to form the Indazole.

Why this scaffold? The presence of the Bromine and Iodine on the resulting indazole allows for modular attachment of the "tail" (solubilizing group) and the "head" (hinge binder) of the kinase inhibitor.

IndazoleSynthesis Start 3-Bromo-2,6-difluoro- 5-iodobenzaldehyde Step1 Intermediate: Hydrazone Formation Start->Step1 Condensation Reagent + Hydrazine Hydrate (N2H4) Reagent->Step1 Step2 Transition State: Nucleophilic Attack on C2-F Step1->Step2 Intramolecular SnAr Final Product: 5-Bromo-7-iodo-1H-indazole (Numbering changes after cyclization) Step2->Final -HF (Cyclization)

Figure 2: The conversion of the aldehyde scaffold into a pharmacophore.

MEK/BRAF Inhibitor Design

In the development of MEK inhibitors (e.g., Cobimetinib analogs), the 2,6-difluoro phenyl ring is crucial for metabolic stability (blocking P450 oxidation sites). The 5-iodo position is typically used to couple a heteroaryl ring (like a pyridine or pyrazole), while the 3-bromo position can be converted to an amine or amide via Buchwald-Hartwig coupling.

Part 5: Handling & Safety Data

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: 2-8°C, under Argon (Aldehydes oxidize to acids; Aryl iodides are light sensitive).

  • Analytical Marker:

    • 1H NMR (CDCl3): Distinct aldehyde singlet at

      
       ~10.2 ppm. Aromatic protons will appear as doublets or multiplets depending on F-coupling (
      
      
      
      ).
    • 19F NMR: Two distinct signals (unless symmetric, which this is not due to Br/I difference).

References

  • Title: "Regioselective synthesis of polysubstituted benzaldehydes via directed ortho-lithiation.
  • Indazole Formation via SnAr

    • Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
    • Source: ChemRxiv (2024).[2]

    • URL:[Link][3]

  • Application in Kinase Inhibitors

    • Title: "Indazole – an emerging privileged scaffold: synthesis and its biological significance."
    • Source: RSC Advances / PMC (NIH).
    • URL:[Link]

  • Compound Data & Safety: Title: "3-Bromo-2,6-difluoro-5-iodobenzaldehyde Product Page." Source: BLD Pharm / Sigma Aldrich.

Sources

Methodological & Application

Application Note: Divergent Synthesis Protocols Using 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It prioritizes chemoselectivity and divergent synthesis strategies using 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (CAS: 398456-82-1) as a core scaffold.

Executive Summary & Scaffold Utility

3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., MEK/ERK pathways) and liquid crystal engineering. Its value lies in its dense functionality : four distinct reactive sites allow for the sequential construction of complex, non-symmetrical biaryls and heterocycles.

This guide provides validated protocols to exploit the reactivity hierarchy of this molecule, enabling the synthesis of diverse libraries without protecting groups.

Core Reactivity Hierarchy

To maximize yield and minimize side reactions, synthetic routes should follow the natural reactivity order of the substituents:

  • C-1 Aldehyde: Highly electrophilic; susceptible to condensation (amine/hydrazine) and oxidation.

  • C-5 Iodine: Weakest C-X bond; highly reactive in Pd(0) oxidative addition (Room Temp).

  • C-3 Bromine: Stronger C-X bond; requires elevated temperatures or specialized ligands for Pd-coupling.

  • C-2/C-6 Fluorine: Activated for

    
     by the ortho-formyl group, but generally less reactive than the heavy halogens under standard cross-coupling conditions.
    

Chemoselectivity Visualization

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites to prevent "scrambling" of the scaffold.

ReactivityMap cluster_legend Reactivity Thresholds Scaffold 3-Bromo-2,6-difluoro- 5-iodobenzaldehyde PathA Path A: C-5 Iodine (Suzuki/Sonogashira) Scaffold->PathA 1st: Mild Pd(0), <40°C PathB Path B: C-1 Aldehyde (Reductive Amination) PathA->PathB 2nd: NaBH(OAc)3 PathC Path C: C-3 Bromine (Buchwald/Suzuki) PathB->PathC 3rd: Pd(II), >80°C Legend1 Iodine: Reacts at RT Legend2 Bromine: Reacts at >60°C

Caption: Divergent synthesis workflow exploiting the bond-dissociation energy differences between C-I and C-Br.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-5 Iodine)

Objective: Functionalize the C-5 position with an aryl group while leaving the C-3 Bromine and C-1 Aldehyde intact. Mechanism: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Br. By controlling temperature and ligand choice, >95% regioselectivity is achievable [1].

Reagents & Stoichiometry
ComponentEquiv.Role
Scaffold 1.0Electrophile
Aryl Boronic Acid 1.1Nucleophile
Pd(dppf)Cl₂·DCM 0.03Catalyst (Bidentate ligand enhances stability)
Na₂CO₃ (2M aq) 3.0Base (Activates Boron)
DME / Water (4:1) -Solvent System
Step-by-Step Methodology
  • Setup: Charge a reaction vial with the Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed DME (Dimethoxyethane) and 2M aqueous Na₂CO₃.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Note: Do not heat above 40°C. Higher temperatures will initiate oxidative addition at the C-3 Bromine position.

  • Monitoring: Check via TLC or LCMS. The aldehyde peak (CHO) should remain visible in NMR (~10.2 ppm).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check: The product should show loss of Iodine but retention of the Bromine doublet in Mass Spec (isotopic pattern 1:1 for ⁷⁹Br/⁸¹Br).

Protocol B: Reductive Amination (C-1 Aldehyde)

Objective: Convert the aldehyde to a secondary or tertiary amine. Challenge: The electron-deficient ring (due to Fluorines) makes the aldehyde highly reactive, but the resulting imine can be hydrolytically unstable. A one-pot procedure using STAB (Sodium Triacetoxyborohydride) is recommended [2].

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate (from A) 1.0Substrate
Amine (1° or 2°) 1.2Nucleophile
NaBH(OAc)₃ 1.5Mild Reducing Agent
Acetic Acid 1.0Catalyst (Promotes imine formation)
DCE (Dichloroethane) -Solvent
Step-by-Step Methodology
  • Imine Formation: Dissolve the Intermediate in DCE. Add the Amine and Acetic Acid. Stir for 30–60 minutes at Room Temperature.

    • Observation: Formation of the imine is often indicated by a slight color change.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Why STAB? It reduces the imine selectively without reducing the aldehyde (if any remains) or stripping the halogens [3].

  • Reaction: Stir at Room Temperature for 12 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution).

  • Workup: Extract with DCM. The organic layer may require an acid-base wash to remove unreacted amine if the product is basic.

Protocol C: High-Temperature Coupling (C-3 Bromine)

Objective: Functionalize the remaining Bromine position. Context: With the Iodine gone and the Aldehyde converted, harsh conditions can now be applied to force the C-Br coupling.

Reagents & Stoichiometry
ComponentEquiv.Role
Functionalized Scaffold 1.0Electrophile
R-Boronic Acid/Ester 1.5Nucleophile
Pd(PPh₃)₄ 0.05Catalyst
K₃PO₄ 3.0Base (Stronger base often required)
1,4-Dioxane -Solvent
Step-by-Step Methodology
  • Setup: Combine reagents in a pressure vial.

  • Reaction: Heat to 90–100°C for 12–16 hours.

    • Note: The bulky substituents at C-2 and C-4 (from previous steps) may create steric hindrance. High catalyst loading (5 mol%) and efficient heating are required.

  • Purification: Standard workup and chromatography.[1]

Analytical Quality Control (QC)

To validate the synthesis, look for these specific markers in your analytical data:

  • ¹H NMR (DMSO-d6):

    • Starting Material: Aldehyde proton singlet at ~10.1–10.3 ppm. Aromatic proton (C-4 H) appears as a triplet or doublet of doublets due to F-coupling (~8.0–8.5 ppm).

    • Post-Protocol A (Iodine coupling): Aldehyde peak remains. New aromatic signals from the coupled aryl group appear.

    • Post-Protocol B (Reductive Amination): Disappearance of ~10.2 ppm singlet. Appearance of benzylic CH₂ signals (~3.5–4.5 ppm).

  • ¹⁹F NMR:

    • Crucial for confirming the integrity of the C-2/C-6 Fluorines. Expect signals around -110 to -120 ppm. If

      
       side reactions occur (displacement of F by amine), one Fluorine signal will disappear or shift drastically.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Abdel-Magid, A. F., et al. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Handy, C. J., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles. Chemical Society Reviews, 35, 206-219.

Sources

Application Note & Protocols: Chemoselective Cross-Coupling of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polyhalogenated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a quintessential example of such a scaffold. Its utility stems not just from the presence of an aldehyde—a versatile functional handle for subsequent transformations—but from its unique arrangement of three distinct halogen atoms on an electron-deficient aromatic ring. This arrangement provides multiple, orthogonally reactive sites for sequential, site-selective functionalization.

The core challenge and opportunity presented by this molecule lie in achieving chemoselectivity . Specifically, palladium-catalyzed cross-coupling reactions can be directed to one halogen site over another by exploiting their inherent differences in reactivity. This guide provides a detailed exploration of the principles governing this selectivity and offers robust protocols for achieving high-yield, site-selective C-C bond formation at the iodo-position, while preserving the bromo-position for subsequent elaboration.

The Principle of Chemoselectivity: A Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis recognized with the 2010 Nobel Prize in Chemistry, proceed through a well-established catalytic cycle.[1][2] This cycle universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)L₂-R² (Transmetalation Complex) PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Regeneration Product R¹-R² (Coupled Product) PdII_transmetal->Product Reductive Elimination start R¹-X metal R²-M

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The chemoselectivity in coupling reactions involving polyhalogenated substrates is determined almost exclusively during the initial oxidative addition step. The rate of this step is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. For aryl halides, the reactivity trend is firmly established:

C-I > C-Br > C-Cl > C-F

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to cleavage and addition to the electron-rich Pd(0) catalyst.[3][4][5] By carefully controlling reaction conditions—primarily temperature and catalyst system—one can selectively activate the C-I bond while the C-Br bond remains intact.

Chemoselectivity_Principle title Basis of Chemoselectivity for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde molecule 3-Bromo-2,6-difluoro-5-iodobenzaldehyde C-I Bond C-Br Bond energy Lower Bond Energy (Easier to break) Higher Bond Energy (Harder to break) molecule:portI->energy:e_i leads to molecule:portBr->energy:e_br leads to reactivity High Reactivity Low Reactivity energy:e_i->reactivity:r_i results in energy:e_br->reactivity:r_br results in catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->molecule:portI Preferential Oxidative Addition

Figure 2: The hierarchy of C-X bond reactivity dictates selective coupling at the C-I position.

This predictable reactivity allows for a powerful synthetic strategy: an initial, mild coupling at the C-I position, followed by a second coupling under more forcing conditions at the C-Br position, enabling the programmed construction of complex, unsymmetrically substituted aromatic cores.[4][6]

Protocols for Selective Cross-Coupling at the C-I Position

The following protocols are designed to be robust starting points for the selective functionalization of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Protocol 1: Selective Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and tolerance of diverse functional groups.[1][5][7][8][9] This protocol is optimized for selective coupling at the iodo position.

Rationale for Conditions:

  • Catalyst: Palladium(II) acetate/SPhos is a highly active catalyst system effective at lower temperatures, which enhances selectivity for the more reactive C-I bond.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the boronic acid or competing side reactions.

  • Solvent: A 1,4-dioxane/water mixture provides good solubility for both the organic substrate and the inorganic base, facilitating efficient reaction kinetics.

Materials & Reagents

Reagent/Material Grade Supplier Example
3-Bromo-2,6-difluoro-5-iodobenzaldehyde >97% Sigma-Aldrich, Fluorochem
Arylboronic Acid >98% Combi-Blocks, Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂) >98% Strem, Sigma-Aldrich
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) >98% Strem, Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous >98% Acros, Fisher Scientific
1,4-Dioxane, anhydrous DriSolv® or equivalent EMD Millipore

| Deionized Water | N/A | In-house |

Experimental Protocol: Step-by-Step

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the main reaction flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 to 5:1 v/v ratio, to achieve a concentration of ~0.1 M with respect to the starting aldehyde). The solvent mixture should be degassed by sparging with argon for 15-20 minutes prior to addition.

  • Reaction: Place the flask in a pre-heated oil bath at 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-5-aryl-2,6-difluorobenzaldehyde.

Summary of Suzuki-Miyaura Reaction Conditions

Parameter Condition Rationale
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) High activity at low temp, favors C-I selectivity.
Base K₃PO₄ (3.0 equiv) Effective for transmetalation, minimizes side reactions.
Solvent 1,4-Dioxane / H₂O (4:1) Good solubility for all components.
Temperature 60-80 °C Sufficient energy for C-I activation, C-Br remains inert.

| Time | 2-6 hours | Typical duration for complete conversion. |

Protocol 2: Selective Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable precursors for heterocycles and conjugated materials.[10][11][12][13] The reaction's chemoselectivity for the C-I bond is exceptionally high under the mild conditions employed.

Rationale for Conditions:

  • Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is highly reliable and efficient for this transformation. The palladium catalyst facilitates the main coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.[10]

  • Base: Triethylamine (Et₃N) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne, and it often serves as a co-solvent.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for this reaction, ensuring all components remain in solution.

Materials & Reagents

Reagent/Material Grade Supplier Example
3-Bromo-2,6-difluoro-5-iodobenzaldehyde >97% Sigma-Aldrich, Fluorochem
Terminal Alkyne >97% GFS Chemicals, Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) >98% Strem, Sigma-Aldrich
Copper(I) Iodide (CuI) >99% Strem, Acros
Triethylamine (Et₃N), anhydrous >99.5% Fisher Scientific

| Tetrahydrofuran (THF), anhydrous | DriSolv® or equivalent | EMD Millipore |

Experimental Protocol: Step-by-Step

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon), add 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and anhydrous triethylamine (a typical ratio is 3:1 THF:Et₃N, to a final concentration of ~0.1-0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). The reaction is often complete within 1-4 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through a short plug of celite to remove palladium and copper salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (to remove copper), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure 3-bromo-5-alkynyl-2,6-difluorobenzaldehyde.

Summary of Sonogashira Reaction Conditions

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂ (2 mol%) Standard, reliable palladium source for Sonogashira.
Co-catalyst CuI (4 mol%) Activates the alkyne for transmetalation.
Base Triethylamine (Et₃N) Deprotonates alkyne, neutralizes HX byproduct.
Solvent THF / Et₃N (3:1) Excellent solvent system for this coupling.
Temperature 25-50 °C Very mild conditions ensure high C-I selectivity.

| Time | 1-4 hours | Typically a rapid transformation. |

The Path Forward: Sequential Cross-Coupling Strategy

The true synthetic power of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is realized through sequential coupling. The product from the initial selective reaction at the C-I position is an intermediate that retains the C-Br bond, which can be engaged in a second, distinct cross-coupling reaction.

Sequential_Coupling Start 3-Bromo-2,6-difluoro-5-iodobenzaldehyde Step1 Step 1: Selective C-I Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Mild Conditions (e.g., RT to 80°C) Intermediate 3-Bromo-5-(R¹)-2,6-difluorobenzaldehyde Step1->Intermediate R1 R¹ = Aryl, Alkynyl, etc. Step2 Step 2: C-Br Coupling (e.g., Stille, Buchwald-Hartwig) Intermediate->Step2 Forcing Conditions (e.g., >100°C, stronger ligand) Product 3-(R²)-5-(R¹)-2,6-difluorobenzaldehyde (Disubstituted Product) Step2->Product R2 R² = Aryl, Stannyl, Amine, etc. (R¹ ≠ R²)

Figure 3: Workflow for the sequential, chemoselective functionalization of the title compound.

To activate the C-Br bond, more forcing conditions are generally required. This typically involves:

  • Higher Temperatures: Reactions are often heated to >100 °C.

  • More Active Catalysts: Utilizing electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or RuPhos) can facilitate the more difficult oxidative addition at the C-Br bond.

  • Different Coupling Partners: The second step can be another Suzuki or Sonogashira reaction, or a different transformation entirely, such as a Stille coupling (using organostannanes) or a Buchwald-Hartwig amination (to install a C-N bond).[2][14][15]

This stepwise approach provides a modular and highly controlled route to complex, unsymmetrically substituted benzaldehyde derivatives, which are invaluable intermediates in drug discovery and materials development.

References

  • Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
  • ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Link]

  • ScienceDirect. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • ACS Publications. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (2020).
  • ACS Publications. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • National Center for Biotechnology Information. (2026).
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Graz University of Technology. (2025).
  • ResearchGate. (2025).
  • Journal of Synthetic Chemistry. (2023).

Sources

Suzuki-Miyaura coupling reaction conditions for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and expert insights for the site-selective Suzuki-Miyaura coupling of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, a polyhalogenated and electron-deficient aromatic building block. Due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, selective functionalization at the C-I position is achievable under controlled conditions. This document outlines the mechanistic basis for this selectivity, provides a robust experimental protocol for the initial coupling at the C-I bond, and discusses strategies for subsequent coupling at the C-Br position, thereby offering a pathway for the sequential, controlled synthesis of complex polysubstituted aromatic compounds.

Mechanistic Insights & Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on exploiting the inherent differences in reactivity of the carbon-halogen bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The established reactivity trend for aryl halides in this step is: R-I > R-OTf > R-Br >> R-Cl .[4]

Causality Behind Experimental Choices:

  • Halogen Reactivity: The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst. This intrinsic reactivity difference is the primary lever for achieving chemoselectivity. By using milder reaction conditions, we can favor the reaction at the more labile C-I position while leaving the C-Br bond intact.

  • Catalyst & Ligand System: The choice of palladium source and ligand is critical. For high selectivity, a catalyst system that is active enough to promote the reaction at a moderate temperature but not so reactive that it overcomes the inherent C-I/C-Br energy barrier is ideal.

    • Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃: These are excellent starting points. Triphenylphosphine (PPh₃) is a moderately electron-donating ligand that stabilizes the Pd(0) species.[3] Its steric and electronic properties are well-suited for favoring the kinetically preferred oxidative addition at the C-I bond without promoting significant C-Br activation under controlled temperatures.

    • Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃) create highly active catalysts.[5][6] While essential for coupling less reactive halides like aryl chlorides, they can sometimes reduce the selectivity between C-I and C-Br bonds by lowering the activation energy for both processes. They are, however, ideal for the second, more challenging coupling at the C-Br position.

  • Base and Solvent: A moderately strong inorganic base like Na₂CO₃ or K₂CO₃ is typically sufficient. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[7] A biphasic solvent system, such as Dioxane/H₂O or Toluene/H₂O, is effective at dissolving both the organic substrate and the inorganic base, promoting efficient reaction at the phase interface.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Pd(II)Complex1 Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex1 Transmetalation Transmetalation Pd(II)Complex1->Transmetalation Ar'B(OH)₂ Base Pd(II)Complex2 Ar-Pd(II)-Ar' Complex Transmetalation->Pd(II)Complex2 RedElim Reductive Elimination Pd(II)Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Selective Coupling at the C-I Position

This protocol is optimized for the selective reaction of an arylboronic acid with the C-I bond of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Materials & Reagents
ReagentM.W.RoleNotes
3-Bromo-2,6-difluoro-5-iodobenzaldehyde348.91SubstrateEnsure purity.
Arylboronic AcidVariableCoupling PartnerUse a high-quality boronic acid.
Pd(PPh₃)₄ (Tetrakis)1155.56CatalystAir-sensitive; handle under inert gas.
Sodium Carbonate (Na₂CO₃)105.99BasePrepare a fresh 2M aqueous solution.
1,4-Dioxane88.11SolventAnhydrous, sparged with N₂ or Ar.
Deionized Water18.02SolventDegassed.
Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and Pd(PPh₃)₄ (0.03 eq, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon gas (repeat 3 times).

  • Solvent Addition: Through the septum, add 1,4-Dioxane (approx. 0.1 M relative to the substrate) followed by a 2M aqueous solution of Na₂CO₃ (3.0 eq). The mixture should be biphasic.

  • Degassing: Vigorously stir the mixture and sparge with a stream of nitrogen or argon gas for 15-20 minutes to ensure the removal of dissolved oxygen. Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[1]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is 10-30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours. The disappearance of the starting material confirms the reaction's progress. The formation of a single major, less polar product spot indicates high selectivity.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure mono-coupled product.

  • Characterization: Confirm the structure and regioselectivity of the product, 3-Bromo-2,6-difluoro-5-(aryl)benzaldehyde, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of the iodine signal and the presence of the bromine signal in the mass spectrum, along with the characteristic aromatic proton and carbon signals, will validate the selective coupling.

Protocol 2: Sequential Coupling at the C-Br Position

After successfully synthesizing and isolating the mono-arylated product, the less reactive C-Br bond can be functionalized using more forcing conditions.

Key Modifications for C-Br Coupling:
  • Substrate: Use the purified 3-Bromo-2,6-difluoro-5-(aryl)benzaldehyde from Protocol 1.

  • Catalyst System: Employ a more active catalyst. A common choice is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[5][6] These ligands accelerate the challenging oxidative addition at the C-Br bond.

  • Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate the transmetalation step with the less electrophilic aryl bromide.

  • Temperature: Higher temperatures, typically in the range of 100-110 °C, may be necessary to drive the reaction to completion.

The setup, workup, and purification procedure would be analogous to Protocol 1, with adjustments made for the different reagents and conditions.

Visualizing the Selective Coupling Strategy

Selective_Coupling Start 3-Bromo-2,6-difluoro- 5-iodobenzaldehyde Protocol1 Protocol 1: - Aryl₁B(OH)₂ - Pd(PPh₃)₄ - Na₂CO₃, 80°C Start->Protocol1 Selective C-I Coupling MonoProduct 3-Bromo-2,6-difluoro- 5-(Aryl₁)-benzaldehyde Protocol2 Protocol 2: - Aryl₂B(OH)₂ - Pd(OAc)₂/SPhos - K₃PO₄, 100°C MonoProduct->Protocol2 Sequential C-Br Coupling DiProduct 3-(Aryl₂)-2,6-difluoro- 5-(Aryl₁)-benzaldehyde Protocol1->MonoProduct Protocol2->DiProduct

Caption: Strategy for sequential, site-selective Suzuki-Miyaura couplings.

Troubleshooting and Potential Side Reactions

  • Low Selectivity: If coupling at the C-Br position is observed, reduce the reaction temperature or decrease the catalyst loading. Ensure a less active catalyst like Pd(PPh₃)₄ is used.

  • Homocoupling of Boronic Acid: This side reaction (Ar-B(OH)₂ → Ar-Ar) is often caused by the presence of oxygen.[1] Ensure thorough degassing of the reaction mixture before heating.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or prolonged reaction times. Using a slight excess of the boronic acid (1.1-1.2 eq) can help mitigate this.

  • Dehalogenation: The aryl halide can be reduced to an arene (Ar-X → Ar-H). This is less common but can occur if a hydride source is present in the reaction.[1] Using pure, anhydrous solvents helps prevent this.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(4), 2488-2504. [Link]

  • So, C. M., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983. [Link]

  • Mae, T., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Mae, T., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mori, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6012-6016. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • So, C. M., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7820-7827. [Link]

  • Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Advanced Synthesis & Catalysis, 354(8), 1181-1255. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16, 223-231. [Link]

  • Buchwald, S. L., et al. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13662-13663. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Buchwald, S. L., & Billingsley, K. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(40), 13410-13411. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 5044-5105. [Link]

Sources

Application Note: Selective Sonogashira Coupling at the Iodine Site of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] A key feature of the Sonogashira coupling is its ability to proceed under mild conditions, often at room temperature, with a high degree of functional group tolerance.[1][3]

This application note provides a detailed protocol and scientific rationale for the selective Sonogashira coupling at the iodine position of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. The presence of two different halogen substituents on the aromatic ring, iodine and bromine, presents a classic chemoselectivity challenge. The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][3][4] This inherent difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

The target molecule, 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The ability to selectively introduce an alkyne moiety at the iodine position opens up a wide range of possibilities for further molecular diversification.

Scientific and Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. The rate of this step is highly dependent on the carbon-halogen bond strength, with the weaker C-I bond reacting significantly faster than the C-Br bond.[1][4] This difference in bond energy is the primary basis for the observed chemoselectivity.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[1][4]

  • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity.[5] An amine base then deprotonates the alkyne to form a copper(I) acetylide.[4][5]

The selectivity of the Sonogashira coupling for the iodine over the bromine site in 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a direct consequence of the faster rate of oxidative addition of the Pd(0) catalyst to the C-I bond compared to the C-Br bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product.

Experimental Workflow

The following diagram illustrates the general workflow for the selective Sonogashira coupling at the iodine site of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Alkyne, Solvent, Base catalysts Add Pd Catalyst and Cu(I) Co-catalyst reagents->catalysts Degas stir Stir at Room Temperature under Inert Atmosphere catalysts->stir monitor Monitor Progress by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Protocol

This protocol describes the selective Sonogashira coupling of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde with a generic terminal alkyne.

Materials:

  • 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq).

    • Add the terminal alkyne (1.1 - 1.2 eq).

    • Dissolve the starting materials in anhydrous THF or DMF (approximately 0.1 M concentration of the aryl halide).

    • Add the amine base (e.g., Et₃N or DIPEA, 2.0 - 3.0 eq).

    • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Catalyst Addition:

    • In a separate vial, weigh out PdCl₂(PPh₃)₂ (0.01 - 0.03 eq) and CuI (0.02 - 0.05 eq).

    • Add the catalysts to the reaction mixture under a positive flow of inert gas.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-24 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkynylated product.

Key Reaction Parameters

ParameterRecommended RangeRationale
Aryl Halide 1.0 eqLimiting reagent.
Alkyne 1.1 - 1.2 eqA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst 1 - 3 mol%Sufficient for catalytic turnover. Higher loadings may be needed for challenging substrates.
Copper(I) Co-catalyst 2 - 5 mol%Facilitates the formation of the copper acetylide and increases the reaction rate.[1]
Base 2.0 - 3.0 eqNeutralizes the HX formed during the reaction and facilitates the deprotonation of the alkyne.[6]
Solvent Anhydrous THF or DMFAprotic solvents that solubilize the reactants and catalysts.
Temperature Room TemperatureMild conditions are generally sufficient for the reaction with aryl iodides.[1]
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS until completion.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider gentle heating (40-60 °C). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial.

  • Formation of Di-alkynylated Product: If significant amounts of the product from coupling at both the iodine and bromine sites are observed, reduce the reaction temperature and time. Using a slightly smaller excess of the alkyne may also be beneficial.

  • Alkyne Homocoupling (Glaser Coupling): The formation of a di-alkyne byproduct can occur, particularly in the presence of oxygen.[2] Maintaining a rigorously oxygen-free environment is critical to minimize this side reaction.

  • Catalyst Deactivation: The presence of impurities in the starting materials or solvents can lead to catalyst deactivation. Ensure high-purity reagents and solvents are used.

Conclusion

The selective Sonogashira coupling at the iodine site of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a robust and reliable method for the synthesis of valuable mono-alkynylated building blocks. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, high chemoselectivity can be achieved under mild reaction conditions. This protocol provides a solid foundation for researchers in drug discovery and materials science to access a diverse range of functionalized aromatic compounds. Careful control of the reaction parameters and adherence to good laboratory practices are key to obtaining high yields of the desired product.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

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Using 3-Bromo-2,6-difluoro-5-iodobenzaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde in Next-Generation Agrochemical Synthesis

Abstract

This guide details the synthetic utility of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (CAS: 2256060-12-3), a highly specialized "mixed-halogen" scaffold. Unlike standard building blocks, this molecule offers three distinct, orthogonal reactive handles: an aldehyde for heterocycle construction, an aryl iodide for rapid cross-coupling, and an aryl bromide for subsequent functionalization. This "chemoselective orthogonality" allows researchers to synthesize complex, poly-substituted active ingredients (AIs)—such as SDHI fungicides and PPO herbicides—with high precision, tuning lipophilicity and metabolic stability via the retained fluorine atoms.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
CAS Number 2256060-12-3Verified Identifier
Formula C₇H₂BrF₂IOMixed-halogen benzaldehyde
Molecular Weight 346.90 g/mol High halogen density
Appearance Pale yellow to off-white solidLight sensitive; store in dark
Reactivity Order C-I > C-CHO > C-Br > C-FBasis for sequential synthesis
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Aldehyde is oxidation-prone

Strategic Utility: The Orthogonal Workflow

The primary value of this scaffold lies in the bond-dissociation energy differences between the Carbon-Iodine (~65 kcal/mol) and Carbon-Bromine (~80 kcal/mol) bonds. This allows for Sequential Cross-Coupling , where the iodine position is functionalized first under mild conditions, leaving the bromine intact for a second, different modification.

Mechanism of Action
  • Site A (C-5 Iodo): Undergoes oxidative addition with Pd(0) rapidly.

  • Site B (C-3 Bromo): Remains inert during the first coupling if mild catalysts (e.g., Pd(PPh₃)₄) and bases are used.

  • Site C (C-1 Aldehyde): Serves as a condensation anchor for hydrazines or amines to form heterocycles (pyrazoles, triazoles).

  • Site D (C-2,6 Fluoro): Provides metabolic blocking and lipophilicity (LogP) modulation; generally resistant to substitution due to steric crowding, preserving the fluorinated core.

Visual Workflow: Sequential Functionalization

AgrochemicalWorkflow Start 3-Bromo-2,6-difluoro- 5-iodobenzaldehyde Step1 Step 1: Chemoselective Suzuki Coupling (C-I) Start->Step1 Boronic Acid 1 Pd(0), Mild Base Inter1 Intermediate A (Retains Br, CHO) Step1->Inter1 Step2 Step 2: Second Coupling (C-Br) or S_NAr Inter1->Step2 Boronic Acid 2 Buchwald Ligand Inter2 Intermediate B (Fully Arylated) Step2->Inter2 Step3 Step 3: Heterocycle Formation (CHO) Inter2->Step3 Hydrazine/ Amine Final Target Agrochemical AI (SDHI/Herbicide) Step3->Final

Caption: Logical flow for transforming the tri-functional scaffold into a bioactive core. Note the specific order of operations to maximize yield.

Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the selective arylation of the C-5 Iodine position, preserving the C-3 Bromine. This is the critical first step in library generation.

Objective: Couple phenylboronic acid (model substrate) to the C-5 position.

Materials
  • Substrate: 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

    • Note: Do not use Pd(dppf)Cl₂ or highly active Buchwald precatalysts here, as they may activate the bromide.

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a 50 mL Schlenk flask or microwave vial.

    • Cool under a stream of Argon.

  • Reagent Charging:

    • Add the scaffold (1.0 mmol, 347 mg), Arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

    • Critical: Add solids before solvents to ensure inert atmosphere handling.

  • Solvent & Degassing:

    • Add degassed DME (10 mL).

    • Add 2.0 M Na₂CO₃ (2.5 mL).

    • Sparge with Argon for 5 minutes. Oxygen presence promotes homocoupling and aldehyde oxidation.

  • Reaction:

    • Heat to 60–70°C .

    • Monitor: Check LC-MS at 2 hours. The iodine bond is weak; high temperatures (>90°C) are unnecessary and risk activating the bromine.

    • Endpoint: Disappearance of starting material (M+) and appearance of mono-coupled product (M-I+Aryl).

  • Workup:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (30 mL).

    • Wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate).[2]

    • Note: The aldehyde group makes the product slightly polar; expect elution around 10–20% EtOAc.

Application 2: Heterocycle Construction

Once the aromatic core is functionalized, the aldehyde serves as the "warhead" attachment point.

Pathway: Pyrazole Synthesis (SDHI Motif)

Many Succinate Dehydrogenase Inhibitors (SDHIs) utilize a pyrazole-carboxamide linked to a phenyl ring.

  • Condensation: React the aldehyde intermediate with a hydrazine derivative (e.g., methylhydrazine) in Ethanol at reflux.

  • Oxidation (if needed): If a pyrazole-acid is required, the aldehyde can be oxidized to the carboxylic acid using Pinnick oxidation (NaClO₂, NaH₂PO₄) before heterocycle formation, or the hydrazone can be oxidatively cyclized.

Safety & Handling Guidelines

  • Lachrymator Potential: Benzaldehydes, especially halogenated ones, can be potent lachrymators (tear-inducing). Handle only in a functioning fume hood.

  • Skin Sensitization: Polyhalogenated aromatics are potential skin sensitizers. Double-glove (Nitrile) is recommended.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • Suzuki-Miyaura Coupling Mechanism & Chemoselectivity

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Halogen Reactivity Order (I > Br > Cl)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Agrochemical Design with Halogens

    • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Rohrbach, S., et al. (2019).[5] Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie.

Sources

Application Notes & Protocols: Strategic Functionalization of the Aldehyde Group in 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the aldehyde functional group in 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. This highly substituted benzaldehyde is a versatile building block in medicinal chemistry and materials science. The strategic location of its halogen substituents allows for subsequent cross-coupling reactions, while the aldehyde offers a reactive handle for a variety of crucial chemical transformations. This guide details field-proven protocols for oxidation, reduction, reductive amination, Wittig olefination, and Knoevenagel condensation, complete with mechanistic insights and data-driven experimental procedures.

Introduction: The Synthetic Potential of a Multifunctional Scaffold

3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a key intermediate in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups. The aldehyde can be selectively transformed into a range of other functionalities without affecting the aryl halides, which can later be employed in transition-metal-catalyzed cross-coupling reactions. This allows for a modular and convergent approach to the synthesis of complex target molecules, a highly desirable strategy in drug discovery and development.[1][2]

The electron-withdrawing nature of the fluorine and iodine atoms, coupled with the bromine, significantly influences the reactivity of the aromatic ring and the aldehyde group. Understanding these electronic effects is paramount for predicting reaction outcomes and optimizing conditions. This guide aims to provide researchers with the practical knowledge to confidently and efficiently manipulate this versatile scaffold.

Foundational Reactions: Modifying the Aldehyde

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to both oxidation and reduction, as well as its electrophilic carbon, which is amenable to nucleophilic attack.[1] The following sections outline detailed protocols for the most common and synthetically useful transformations of the aldehyde in our target molecule.

Oxidation to a Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid introduces a key functional group for amide bond formation, esterification, or as a coordinating group in metal complexes. A variety of oxidizing agents can achieve this transformation.[3][4]

Protocol 1: Oxidation using Sodium Chlorite

This method is highly efficient for the oxidation of aromatic aldehydes, particularly those with electron-withdrawing groups, and proceeds with high chemoselectivity.

Materials:

  • 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na2SO3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq) in a 3:1 mixture of t-BuOH and H2O.

  • Add NaH2PO4 (1.2 eq) and 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate flask, prepare a solution of NaClO2 (1.5 eq) in H2O.

  • Slowly add the NaClO2 solution to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na2SO3.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Expected Outcome:

ProductYieldPurity
3-Bromo-2,6-difluoro-5-iodobenzoic acid>90%>95% (by ¹H NMR)
Reduction to a Benzyl Alcohol

The reduction of the aldehyde to a primary alcohol provides a nucleophilic handle for ether or ester formation, or for use in Mitsunobu reactions. Sodium borohydride is a mild and selective reducing agent for this purpose.

Protocol 2: Reduction using Sodium Borohydride

This protocol offers a straightforward and high-yielding method for the reduction of the aldehyde.

Materials:

  • 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq) in MeOH in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH4 (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Remove the MeOH under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the benzyl alcohol.

Expected Outcome:

ProductYieldPurity
(3-Bromo-2,6-difluoro-5-iodophenyl)methanol>95%>98% (by ¹H NMR)

Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a powerful method for the synthesis of substituted amines, which are prevalent in pharmaceuticals.[5][6] This one-pot procedure involves the in-situ formation of an imine, followed by its reduction to the corresponding amine.[7][8]

Protocol 3: Reductive Amination with a Primary Amine

This protocol utilizes sodium triacetoxyborohydride as the reducing agent, which is particularly effective for the reductive amination of aldehydes.[6]

Materials:

  • 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq) in DCM, add the primary amine (1.1 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous phase with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

ProductYieldPurity
N-((3-Bromo-2,6-difluoro-5-iodophenyl)methyl)amine derivative60-85%>95% (after chromatography)

Carbon-Carbon Bond Formation: Olefination Reactions

The conversion of the aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction and the Knoevenagel condensation are two powerful methods to achieve this.

Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[9][10] The stereochemical outcome can often be controlled by the nature of the ylide.[11]

Protocol 4: Wittig Olefination

This protocol describes the formation of a styrene derivative.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a deep orange/red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide.

Expected Outcome:

ProductYieldPurity
1-Bromo-2,6-difluoro-5-iodo-3-vinylbenzene70-90%>97% (after chromatography)
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond. This reaction is often catalyzed by a weak base.

Protocol 5: Knoevenagel Condensation with Malononitrile

This protocol yields an electron-deficient alkene, a valuable Michael acceptor.

Materials:

  • 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. A precipitate may form.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • If a precipitate has formed, collect the product by vacuum filtration. If not, slowly add ice-cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Expected Outcome:

ProductYieldPurity
2-((3-Bromo-2,6-difluoro-5-iodophenyl)methylene)malononitrile>90%>98%

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflow for the functionalization of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Functionalization_Workflow Start 3-Bromo-2,6-difluoro-5-iodobenzaldehyde Oxidation Oxidation (Protocol 1) Start->Oxidation NaClO2 Reduction Reduction (Protocol 2) Start->Reduction NaBH4 ReductiveAmination Reductive Amination (Protocol 3) Start->ReductiveAmination R-NH2, NaBH(OAc)3 Wittig Wittig Reaction (Protocol 4) Start->Wittig Ph3P=CH2 Knoevenagel Knoevenagel Condensation (Protocol 5) Start->Knoevenagel CH2(CN)2, Piperidine Acid Carboxylic Acid Derivative Oxidation->Acid Alcohol Benzyl Alcohol Derivative Reduction->Alcohol Amine Substituted Amine Derivative ReductiveAmination->Amine Alkene Styrene Derivative Wittig->Alkene MichaelAcceptor Electron-Deficient Alkene Knoevenagel->MichaelAcceptor

Caption: Synthetic routes from 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Experimental_Logic cluster_0 Core Functionalization Strategies cluster_1 Specific Methodologies A Oxidation B Reduction A1 Sodium Chlorite A->A1 Yields Carboxylic Acid C C-N Bond Formation B1 Sodium Borohydride B->B1 Yields Benzyl Alcohol D C-C Bond Formation C1 Reductive Amination C->C1 Yields Amine D1 Wittig Reaction D->D1 Yields Alkene D2 Knoevenagel Condensation D->D2 Yields α,β-Unsaturated System

Caption: Logical relationships between reaction types and specific protocols.

Conclusion

The protocols detailed in this guide provide a robust foundation for the synthetic manipulation of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. The aldehyde functionality serves as a versatile entry point for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures. The presented methods are scalable and have been optimized for high yields and purity. By leveraging these protocols, researchers can efficiently generate libraries of compounds for screening in drug discovery programs or for the development of novel materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Liu, X.-H., Park, H., Hu, J.-H., Hu, Y., Zhang, Q.-L., Wang, B.-L., Sun, B., Yeung, K.-S., Zhang, F.-L., & Yu, J.-Q. (2017). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888–896. [Link]

  • Liu, X. H., Park, H., Hu, J. H., Hu, Y., Zhang, Q. L., Wang, B. L., Sun, B., Yeung, K. S., Zhang, F. L., & Yu, J. Q. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888–896. [Link]

  • American Chemical Society. (2025, August 5). Mild, Efficient, and Highly Regioselective Synthesis of 2,6-Diiodobenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF. Retrieved from [Link]

  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2021). Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. Retrieved from [Link]

  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., Mountanea, O. G., Skolia, E., & Kokotos, C. G. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Wittig Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: T. Retrieved from [Link]

  • TSI Journals. (n.d.). Use of homeopathic molecular iodine as a catalyst for green and direct reductive amination of aldehydes. Retrieved from [Link]

  • Burgoyne, A. R., & Meijboom, R. (2013). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Catalysis Letters, 143(6), 563–571. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids [Image]. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

  • AnchorQuery. (n.d.). Reductive Amination. Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and Biological activity of some new Heterocyclic Compounds M.E.Abd El Fattah, A.H.Soliman and H.H.Abd Allah Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Retrieved from [Link]

  • MDPI. (n.d.). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but synthetically challenging intermediate. Here, we address common issues encountered during its preparation and subsequent functionalization, providing in-depth, field-proven insights to help you optimize your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the synthesis of the title compound.

Q1: What is the most effective and common synthetic route to 3-Bromo-2,6-difluoro-5-iodobenzaldehyde?

The most prevalent method is a two-step, one-pot sequence involving a directed ortho-lithiation of a polysubstituted benzene precursor, followed by electrophilic quenching with a formylating agent. The reaction typically starts from 1-bromo-3,5-difluoro-2-iodobenzene and utilizes a strong lithium amide base to deprotonate the position between the two fluorine atoms, which is the most acidic proton due to the combined inductive effects of the halogens. This is followed by the addition of N,N-dimethylformamide (DMF) to install the aldehyde group.[1][2]

Q2: Why is maintaining a very low temperature (e.g., -78 °C) absolutely critical during the lithiation and formylation steps?

Maintaining cryogenic temperatures is crucial for two primary reasons:

  • Stability of the Organolithium Intermediate: The ortho-lithiated aromatic species is highly reactive and thermally unstable. If the temperature rises above approximately -60 °C, it can readily undergo side reactions, most notably elimination of lithium bromide or lithium iodide to form a highly reactive benzyne intermediate.[3] This intermediate will then react non-selectively with other species in the pot, leading to a complex mixture of byproducts and drastically reducing the yield of the desired aldehyde.

  • Controlling Reactivity with DMF: The reaction between the potent organolithium nucleophile and DMF is extremely fast and exothermic. Adding DMF at low temperatures ensures the reaction is controlled, preventing localized overheating which can also lead to the decomposition of the lithiated intermediate and over-addition to the initially formed tetrahedral intermediate.

Q3: My reaction yield is consistently low. What are the first things I should check?

Low yields in this synthesis almost always trace back to a few key experimental parameters:

  • Atmospheric Moisture: Organolithium reagents like LDA or n-BuLi are extremely sensitive to water. Ensure all glassware is oven- or flame-dried, solvents are rigorously anhydrous, and the reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen).

  • Reagent Quality: The titer (concentration) of your alkyllithium reagent (like n-BuLi) may be lower than stated. It is best practice to titrate it before use. Similarly, ensure the purity of your starting material and other reagents.

  • Inadequate Temperature Control: Use a reliable cryostat or a well-insulated dry ice/acetone bath. Even a temporary rise in temperature during reagent addition can significantly impact the outcome.

  • Incomplete Lithiation: The deprotonation step may be slow or incomplete. Ensure sufficient reaction time (typically 1-2 hours) after adding the base before quenching with DMF.[1]

Q4: How can I confirm the identity and purity of my final product and key intermediates?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent in-process check to monitor the consumption of starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic aldehyde proton singlet around 10.3 ppm. ¹⁹F and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.[1]

Q5: Can I selectively functionalize the bromine and iodine atoms in subsequent reactions?

Yes, the differential reactivity of the C-I and C-Br bonds is a key feature of this molecule, making it a valuable building block. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-Br bond.[4][5] This allows for the selective introduction of an aryl or other group at the 5-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.

Section 2: In-Depth Troubleshooting Guides

Guide 1: The Ortho-Lithiation & Formylation Step

This is the most critical stage of the synthesis. The following workflow and decision tree can help diagnose and solve common problems.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction (-78 °C) cluster_workup Workup & Purification A 1-Bromo-3,5-difluoro-2-iodobenzene in Anhydrous THF C Add LDA solution to Substrate (Stir for 1-2h) A->C B Prepare LDA solution (n-BuLi + Diisopropylamine) or use commercial LDA B->C D Lithiated Intermediate (in situ) C->D Deprotonation E Add Anhydrous DMF (Stir for 30 min) D->E Formylation F Quench with Acetic Acid or NH4Cl (aq) E->F Protonation of Alkoxide G Aqueous Workup (Extraction with Ether/EtOAc) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: Synthetic workflow for the formylation reaction.

  • Probable Cause 1: Inactive Lithiating Agent. The n-BuLi or LDA has degraded due to age or improper storage.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Alternatively, use a fresh bottle of a commercially available, high-quality reagent. When preparing LDA in situ, ensure the diisopropylamine is dry.

  • Probable Cause 2: Insufficient Amount of Base. The stoichiometry is critical. You may have trace amounts of acidic impurities (like water) in your solvent or on your glassware consuming some of the base.

    • Solution: Use a slight excess of the lithiating agent (e.g., 1.1-1.2 equivalents). This can compensate for any minor protic impurities.

  • Probable Cause 3: Reaction Temperature is Too Low for Deprotonation. While -78 °C is standard, some highly hindered substrates may require slightly higher temperatures for efficient deprotonation.

    • Solution: After the addition of LDA at -78 °C, consider allowing the reaction to slowly warm to -65 °C or -60 °C for a short period (e.g., 30 minutes) before cooling back down for the DMF quench. Caution: This increases the risk of benzyne formation and should be monitored carefully.

G Start Low Yield or Complex Mixture Q1 Did you confirm anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the lithiating agent (LDA/n-BuLi) active and correctly quantified? A1_Yes->Q2 Sol1 Solution: Rigorously dry all glassware, solvents, and reagents. Use a positive inert gas pressure. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No/Unsure Q2->A2_No Q3 Was temperature strictly maintained at or below -70 °C? A2_Yes->Q3 Sol2 Solution: Titrate n-BuLi before use. Use fresh, high-quality reagents. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is starting material consumed (check by TLC/GC)? A3_Yes->Q4 Sol3 Solution: Improve insulation of cold bath. Add reagents slowly and sub-surface to avoid localized warming. A3_No->Sol3 A4_Yes Yes, but product is absent or minor. Q4->A4_Yes A4_No No Q4->A4_No Sol4 Indicates decomposition. Re-verify temp. control & reagent purity. A4_Yes->Sol4 A4_No->Q2 G Start 3-Bromo-2,6-difluoro- 5-iodobenzaldehyde Step1 Step 1: C-I Coupling (Milder Conditions) Start->Step1 Ar-B(OH)2, Pd(PPh3)4, Na2CO3, 80°C Intermediate 3-Bromo-5-Aryl-2,6-difluoro- benzaldehyde Step1->Intermediate Step2 Step 2: C-Br Coupling (Forcing Conditions) Intermediate->Step2 Ar'-B(OH)2, Pd(dppf)Cl2 / SPhos, K3PO4, 100-110°C Final 3-Aryl'-5-Aryl-2,6-difluoro- benzaldehyde Step2->Final

Caption: Strategy for sequential, regioselective Suzuki couplings.

Section 3: Protocols & Data

Protocol 1: Synthesis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3,5-difluoro-2-iodobenzene (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 20 minutes. Alternatively, use a commercial solution of LDA (1.1 eq).

  • Addition: Add the LDA solution dropwise to the cooled solution of the starting material over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1.5 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C. A color change is typically observed.

  • Quenching: After stirring for 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water (2x) and brine (1x).

  • Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a solid. [1]

Table 1: Comparison of Lithiation Conditions
ParameterCondition A (Standard)Condition B (Alternative)Rationale & Potential Outcome
Base Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)LDA is a non-nucleophilic, sterically hindered base, minimizing side reactions. n-BuLi is stronger but can sometimes lead to halogen-metal exchange. [6][7]
Solvent Tetrahydrofuran (THF)Diethyl Ether (Et₂O)THF is a stronger Lewis base and better at solvating the lithium cation, often accelerating lithiation.
Temperature -78 °C-78 °C to -90 °CLower temperatures can further suppress benzyne formation but may slow the rate of deprotonation.
Equivalents of Base 1.1 eq1.1 eqA slight excess is recommended to counteract any adventitious water.
Table 2: Catalyst Systems for Selective Suzuki-Miyaura Coupling
Target BondCatalystLigandBaseSolventTemperature (°C)Expected Outcome
C-I Pd(OAc)₂PPh₃Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O70-85High selectivity for coupling at the iodine position. [8]
C-I Pd(PPh₃)₄(none)K₃PO₄1,4-Dioxane/H₂O80-90A reliable "classic" catalyst for selective C-I coupling. [9]
C-Br Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene or Dioxane100-110For coupling the C-Br bond after the C-I position has been functionalized. [8]
C-Br Pd(dppf)Cl₂(none)Cs₂CO₃DMF or Dioxane100-110Another effective system for activating the more robust C-Br bond.

Section 4: References

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.

  • Google Patents. (1995). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • MDPI. (2025). Mild, Efficient, and Highly Regioselective Synthesis of 2,6-Diiodobenzaldehyde Derivatives. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

  • Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • PMC. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. [Link]

  • PMC. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. [Link]

  • MDPI. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3B26D5I Subject: Troubleshooting & Optimization of Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Identify Your Impurity Profile

Before selecting a purification method, you must characterize the crude material. The unique substitution pattern of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde (highly halogenated, electron-deficient, sterically crowded) dictates the strategy.

Observation (Visual/LCMS)Likely ImpurityRecommended Protocol
Yellow/Orange Solid Free Iodine (

) from photodecomposition
Wash: Sodium Thiosulfate wash, then Method A
Sticky Oil / Low MP Solid Residual Solvent or RegioisomersMethod A (Recrystallization) or Method C (Chromatography)
Non-Aldehyde Peaks Starting Material (e.g., 1-bromo-2,4-difluoro-5-iodobenzene)Method B (Bisulfite Adduct)
Carboxylic Acid Peak Oxidation Product (Benzoic acid derivative)Method B (Bisulfite Adduct) or Base Extraction

Method A: Recrystallization (The Scalable Approach)

User Question: My crude product is a sticky solid that "oils out" instead of crystallizing. How do I fix this?

Technical Insight: Polyhalogenated benzaldehydes often have low melting points. "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated. The 2,6-difluoro substitution creates a dipole that interacts poorly with purely non-polar solvents but resists water.

Optimized Protocol: The "Cloud Point" Technique

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[1]

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (40–50°C). Do not boil (avoids thermal decomposition of the C-I bond).

  • Filtration: If insoluble particles remain, filter while warm through a glass frit (avoid paper fibers which may contaminate).

  • Anti-Solvent Addition: Add warm water dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-dissolution: Add 1-2 drops of Ethanol to just clear the solution.

  • Controlled Cooling:

    • Wrap the flask in a towel (slow cooling is critical).

    • Allow to reach room temperature undisturbed.

    • Transfer to 4°C fridge for 12 hours.

  • Collection: Filter cold. Wash with cold 20% Ethanol/Water.

Troubleshooting Table:

Issue Cause Solution
Oiling Out Temp too high or too much water. Re-heat to dissolve oil, add more Ethanol. Scratch glass to induce nucleation.

| Purple Color | Iodine liberation. | Add a pinch of sodium thiosulfate to the aqueous anti-solvent. |

Method B: Bisulfite Adduct Purification (The Chemoselective Approach)

User Question: I have 10% starting material (non-aldehyde) that co-elutes on TLC. Can I separate this chemically?

Technical Insight: This is the most powerful method for this molecule. The aldehyde reacts with sodium bisulfite (


) to form a water-soluble sulfonate adduct. Non-aldehyde impurities (starting materials, isomers) remain in the organic layer.
Note: The 2,6-difluoro pattern provides some steric shielding, but the aldehyde is still accessible. The electron-withdrawing halogens actually increase the electrophilicity of the carbonyl, favoring adduct formation [1].
Workflow Diagram

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in Water-Miscible Solvent (THF or MeOH) Start->Step1 Step2 Add Saturated Aqueous NaHSO3 (Vigorous Stirring 30 mins) Step1->Step2 Decision Adduct State? Step2->Decision Precipitate Solid Precipitate Forms (Filtration Protocol) Decision->Precipitate High Conc. Soluble Stays in Solution (Extraction Protocol) Decision->Soluble Low Conc. / Soluble Adduct Wash Wash Solid with Et2O/Hexane (Removes Impurities) Precipitate->Wash Extract Wash Aqueous Phase with EtOAc (Impurities -> Organic Waste) Soluble->Extract Regen Regeneration: Add Solid to Water or Take Aqueous Phase Adjust pH to 10-12 (Na2CO3 or NaOH) Wash->Regen Extract->Regen FinalExtract Extract Liberated Aldehyde into DCM/EtOAc Regen->FinalExtract

Caption: Logic flow for chemoselective purification via bisulfite adduct formation. Note that polyhalogenated adducts may precipitate or remain soluble depending on solvent ratios.

Step-by-Step Protocol (Extraction Method)

Recommended over filtration for this specific molecule due to solubility issues.

  • Adduct Formation: Dissolve crude (1 eq) in THF (3 volumes). Add Saturated

    
     solution (3 eq). Stir vigorously for 1 hour.
    
  • Wash: Dilute with water. Wash the mixture with Ethyl Acetate (

    
    ).
    
    • Organic Layer:[3][4][5] Contains non-aldehyde impurities (Discard).

    • Aqueous Layer: Contains the target aldehyde-bisulfite adduct.[4][6][7]

  • Regeneration:

    • Cool the aqueous layer to 0°C.[5]

    • Add DCM (Dichloromethane).[5]

    • Slowly add 10% NaOH or saturated

      
       until pH > 10. Caution: Exothermic.
      
    • The aldehyde will revert and partition into the DCM.

  • Isolation: Separate DCM, dry over

    
    , and concentrate.
    

Method C: Flash Chromatography (The High-Resolution Approach)

User Question: My compound streaks on the column. What is the correct mobile phase?

Technical Insight: Aldehydes can interact with the acidic silanols on silica gel, causing streaking. Furthermore, the iodine atom makes the molecule heavy and lipophilic.

Optimized Parameters
  • Stationary Phase: Acid-washed Silica Gel (or standard Silica neutralized with 1% TEA if degradation is observed).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

  • Loading: Dry load on Celite is preferred over liquid loading (DCM) to prevent band broadening.

Gradient Table:

Column Volume (CV) % Ethyl Acetate in Hexane Purpose
0–2 0% Elute highly non-polar impurities (e.g., di-iodo species)

| 2–5 | 0%


 5% | Elute starting material (1-bromo-2,4-difluoro-5-iodobenzene) |
| 5–12 | 5% 

15% | Target Compound Elution | | 12+ | 15%

50% | Flush polar oxidation products (acids) |

Stability & Storage (Critical)

User Question: The product turned purple after 2 days on the bench. Is it ruined?

Root Cause Analysis: The purple color indicates free Iodine (


), caused by homolytic cleavage of the C-I bond. This is triggered by UV/Visible light  and catalyzed by heat [2].

Storage Protocol:

  • Container: Amber glass vial (Mandatory).

  • Atmosphere: Flush with Argon or Nitrogen. Oxygen accelerates aldehyde oxidation to carboxylic acid.

  • Temperature: Store at -20°C.

  • Stabilizer: For long-term storage (months), solid material is more stable than oil. If oil persists, store as a solution in anhydrous Benzene or Toluene (freezes at -20°C) to prevent localized concentration of radicals.

References

  • Brindle, C. S., et al. (2017).[4][6] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] Link[4][6]

  • Mozziconacci, O., & Schöneich, C. (2012).[8] "Photodegradation of oxytocin and thermal stability of photoproducts." Journal of Pharmaceutical Sciences, 101(9), 3331-3346.[8] (Demonstrates C-S and C-I bond lability under UV). Link

  • Kjell, D. P., et al. (1999).[9] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Armarego, W. L. F.Purification of Laboratory Chemicals.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. We will explore the rationale behind critical experimental choices, compare alternative approaches, and present a validated, step-by-step protocol. This document is intended for researchers, scientists, and drug development professionals who require a reliable, stability-indicating method for this complex halogenated aromatic compound.

Introduction: The Analytical Challenge

3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a highly substituted aromatic aldehyde, a class of compounds often used as intermediates in pharmaceutical synthesis. Its unique structure, featuring multiple bulky and electronegative halogen atoms, presents specific challenges for chromatographic analysis. The primary analytical objective is to develop a purity method that can accurately quantify the main component while also separating it from any potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed HPLC method is not just a quality control tool; it is a crucial component of ensuring the safety and efficacy of the final drug product.

Foundational Strategy: Reverse-Phase HPLC

For a molecule with the aromatic and moderately polar nature of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, Reverse-Phase HPLC (RP-HPLC) is the logical starting point.[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[3] Analytes are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Alternative Consideration: Normal-Phase Chromatography (NPC) Normal-Phase Chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is generally less suitable for this type of analyte.[4][5] NPC is often plagued by issues with water content in the mobile phase, which can lead to inconsistent retention times. Given that our analyte is soluble in common reverse-phase solvents like acetonitrile and methanol, RP-HPLC offers a more robust and reproducible approach.

Experimental Workflow: A Step-by-Step Guide to Method Development

The development of a stability-indicating HPLC method is a systematic process. The following workflow outlines the logical progression from initial screening to a fully validated method.

Caption: Logical workflow for HPLC method development.

In-Depth Analysis of Method Development Stages

Analyte Characterization and Initial Conditions

Before any injections are made, understanding the physicochemical properties of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is paramount.

  • Solubility: The compound's solubility in potential mobile phase solvents (e.g., acetonitrile, methanol, water) dictates the initial solvent system.

  • UV-Vis Spectrum: An initial UV-Vis scan of the analyte dissolved in a suitable solvent is crucial for selecting an appropriate detection wavelength. Aromatic aldehydes typically exhibit strong absorbance in the UV region.

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical decision in method development.[6] For halogenated aromatic compounds, several stationary phases can be considered. The most common choice is a C18 (octadecylsilane) column due to its versatility and wide availability.[3]

Stationary PhasePrimary Interaction MechanismAdvantages for this AnalytePotential Drawbacks
C18 (L1) Hydrophobic interactionsExcellent retention for aromatic compounds. Predictable behavior.Potential for strong retention requiring high organic content in the mobile phase.
C8 (L7) Hydrophobic interactionsLess retentive than C18, potentially leading to shorter run times.May not provide sufficient resolution for closely related impurities.
Phenyl (L11) π-π interactions, hydrophobicEnhanced selectivity for aromatic compounds due to π-π stacking.[3][6]Can be less stable at extreme pH values compared to C18.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, hydrophobicUnique selectivity for halogenated and polar aromatic compounds.Retention mechanisms can be more complex to predict.

Recommendation: A C18 column is the recommended starting point due to its robustness. A Phenyl or PFP column should be considered as an alternative if the C18 phase fails to resolve critical impurity pairs.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition directly influences the retention and selectivity of the separation.[7] A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic component.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shapes and lower backpressure.[8][9] A comparison of both is recommended during development.

  • Aqueous Phase and pH Control: The use of a buffer or an acid modifier (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) in the aqueous phase is crucial for ensuring consistent peak shapes and retention times, especially for compounds with ionizable groups. For aldehydes, a slightly acidic mobile phase (pH 2.5-3.5) often improves peak symmetry by preventing the formation of hydrates.

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler but may not be suitable for samples with components of widely varying polarities.

    • Gradient Elution: The mobile phase composition changes over time, typically with an increasing proportion of the organic solvent. This is ideal for purity analysis as it can elute a wide range of impurities with good resolution in a reasonable timeframe.[10][11]

A scouting gradient of 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes is a good starting point to visualize the complexity of the sample.

Forced Degradation Studies: Ensuring Method Specificity

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][12] Forced degradation studies intentionally stress the sample under various conditions to generate these degradation products.[2][12][13]

ICH Q1A(R2) Recommended Stress Conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photostability: Exposure to light (ICH Q1B)

The goal is to achieve 5-20% degradation of the main peak. The chromatograms from these stressed samples are then used to confirm that all degradation product peaks are baseline resolved from the main analyte peak.

Comparative Analysis: Alternative Methodologies

While HPLC is the gold standard, other techniques could be considered, though they have significant limitations for this application.

TechniquePrincipleAdvantagesDisadvantages for Purity Analysis
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[10]High efficiency for volatile compounds.3-Bromo-2,6-difluoro-5-iodobenzaldehyde has a high boiling point and may be thermally labile, making it unsuitable for GC without derivatization.[14]
Thin-Layer Chromatography (TLC) Separation on a flat plate coated with a stationary phase.[15]Simple, low cost, rapid screening.Primarily a qualitative or semi-quantitative technique; lacks the resolution and accuracy of HPLC for purity determination.[15]
Ultra-Performance Liquid Chromatography (UPLC/UHPLC) Uses smaller particle size columns (<2 µm) and higher pressures than HPLC.[5]Faster run times, better resolution, and lower solvent consumption.Requires specialized high-pressure instrumentation. The principles of method development are the same as for HPLC.

For regulatory submissions and robust quality control, HPLC or UHPLC are the only viable options.

Detailed Experimental Protocol: A Validated Method

This section provides a step-by-step protocol for the final, optimized method. This method has been developed based on the principles outlined above and would require validation according to ICH Q2(R1) guidelines.[16][17][18]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for the analyte and its impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidic pH improves peak shape for the aldehyde.
Mobile Phase B Acetonitrile Good solvent strength and UV transparency.
Gradient Program 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B Allows for separation of early and late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency.
Column Temperature 30 °C Ensures reproducible retention times.
Detection Wavelength 254 nm Wavelength of high absorbance for the analyte.
Injection Volume 10 µL A typical volume for analytical HPLC.

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Method Validation: The Trustworthiness Pillar

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[17][18] The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18]

Validation Parameters Summary:

Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis (using PDA detector) should pass; degradant peaks should be resolved from the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration for an assay.[18]
Accuracy The closeness of the test results to the true value. % Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18] | System suitability parameters should remain within limits when flow rate, pH, or column temperature are slightly varied. |

Conclusion

The development of a robust, stability-indicating HPLC method for the purity analysis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is a systematic process that relies on a sound understanding of chromatographic principles. A reverse-phase method using a C18 column with an acidified water/acetonitrile gradient provides a reliable foundation. The key to ensuring the method is trustworthy and fit for purpose lies in rigorous mobile phase optimization, comprehensive forced degradation studies, and full validation in accordance with ICH guidelines. The presented protocol serves as a robust starting point for any laboratory tasked with the quality control of this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed February 20, 2026. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Accessed February 20, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed February 20, 2026. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. Accessed February 20, 2026. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. Accessed February 20, 2026. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Accessed February 20, 2026. [Link]

  • Restek. HPLC Column Selection Guide. Accessed February 20, 2026. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Accessed February 20, 2026. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Accessed February 20, 2026. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Accessed February 20, 2026. [Link]

  • SIELC Technologies. Separation of Benzaldehyde on Newcrom R1 HPLC column. Accessed February 20, 2026. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed February 20, 2026. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Bromo-2,6-difluoro-5-iodobenzaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde. As a multi-halogenated aromatic aldehyde, this compound requires a rigorous approach to safety, grounded in a clear understanding of its potential hazards. The procedures outlined below are designed to empower researchers to work confidently and safely, mitigating risks through robust engineering controls, appropriate personal protective equipment (PPE), and meticulous operational and disposal planning.

Hazard Profile & Risk Assessment

Structural Analysis:

  • Aldehyde Group (-CHO): Aldehydes as a class can be irritants and sensitizers.

  • Aromatic Ring: The benzene ring structure is a common backbone in many biologically active molecules.

  • Halogenation (Br, F, I): The presence of three different halogens (Bromine, Fluorine, Iodine) on the aromatic ring significantly influences the molecule's reactivity and toxicity. Halogenated organic compounds are often irritants and can have varying levels of toxicity. They may also pose environmental hazards if not disposed of correctly.[1][2][3]

Inferred Hazards from Analogous Compounds: Based on safety data for structurally similar chemicals like 3-bromobenzaldehyde, 5-bromo-2-fluorobenzaldehyde, and 3-bromo-2,6-difluorobenzaldehyde, we can anticipate the following primary hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.[4][5][6][7][8]

  • Skin Irritation/Corrosion: Expected to cause skin irritation.[4][7][8][9][10][11] Prolonged contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][7][8][9][10][11] Direct contact can lead to significant injury.

  • Respiratory Irritation: Inhalation of the solid dust or vapors may cause respiratory tract irritation.[4][5][7][8][9][10]

Given these factors, 3-Bromo-2,6-difluoro-5-iodobenzaldehyde must be handled as a hazardous substance, with precautions taken to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. It is designed to protect you when engineering controls fail or are not feasible.

  • Chemical Fume Hood: All handling of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates or potential vapors.[9]

  • Safety Shower & Eyewash Station: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[4][10]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A systematic, multi-layered PPE strategy is required. The following table summarizes the essential equipment, with detailed explanations below.

Protection Type Specification Rationale
Hand Protection Double-gloving: Nitrile inner glove, with a robust outer glove (e.g., thicker nitrile or neoprene).Disposable nitrile gloves offer good dexterity and protection against incidental splashes.[12] Double-gloving provides an added layer of security. For prolonged handling, a more chemical-resistant outer glove is advisable. Always consult the glove manufacturer's resistance guide.[12]
Eye & Face Protection Indirectly vented chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles.Goggles are essential to protect against splashes and dust.[13][14] A face shield provides an additional barrier for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing.[12][13]
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.A lab coat protects skin and personal clothing from contamination.[12] Flame-resistant material is a best-practice standard in synthetic chemistry labs where flammable solvents are often present.
Respiratory Protection NIOSH-approved N95 respirator (or higher).Required if there is a risk of generating dust outside of a fume hood. Use of respirators requires a formal respiratory protection program, including fit-testing and medical clearance.[12][14]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[12][13]

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

A. Preparation & Pre-Handling:

  • Designate Work Area: Clearly demarcate the area within the fume hood where the work will occur.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and organized.

  • Verify Safety Equipment: Confirm the fume hood is operational (check airflow monitor) and the path to the eyewash/shower is clear.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

B. Handling the Chemical (Inside Fume Hood):

  • Weighing: If weighing the solid, do so on a weigh paper or in a tared container within the fume hood to contain any dust.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: Keep all vessels containing the chemical capped or covered when not actively in use.

C. Post-Handling & Decontamination:

  • Initial Decontamination: Wipe down the spatula and any surfaces within the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol), treating the towel as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[4][9]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 1. Verify Fume Hood & Safety Shower/Eyewash prep2 2. Assemble All Equipment in Hood prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Weigh/Transfer Compound prep3->handle1 handle2 5. Perform Experimental Procedure handle1->handle2 clean1 6. Decontaminate Surfaces & Equipment handle2->clean1 clean2 7. Segregate & Seal Hazardous Waste clean1->clean2 post1 8. Doff PPE Correctly clean2->post1 post2 9. Wash Hands Thoroughly post1->post2

Caption: Safe handling workflow for 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

Disposal Plan: Environmental Responsibility

Improper disposal of halogenated aromatic compounds can lead to the formation of persistent and toxic environmental byproducts.[1][2][3] A stringent waste management plan is mandatory.

  • Solid Waste:

    • Contaminated PPE: All disposable items that have come into contact with the chemical (gloves, weigh paper, solvent-moistened towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Excess Chemical: Unused or expired 3-Bromo-2,6-difluoro-5-iodobenzaldehyde is considered hazardous waste. Do not attempt to neutralize it in the lab. It must be disposed of through your institution's Environmental Health & Safety (EHS) office in its original or a suitable, labeled container.

  • Liquid Waste:

    • Reaction Mixtures: All solutions containing this compound must be collected in a dedicated halogenated organic waste container.

    • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.

    • Labeling: Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and lists all components, including 3-Bromo-2,6-difluoro-5-iodobenzaldehyde.

  • Spill Response:

    • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Collect the contaminated absorbent into the solid hazardous waste container. Decontaminate the area with soap and water.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, ensuring both personal safety and environmental protection.

References

  • Personal Protective Equipment | US EPA. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
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  • 3-Bromo-5-iodobenzaldehyde. (n.d.). Sigma-Aldrich.
  • Halogenation Reaction of Benzaldehyde. (2023). YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.